1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one
Description
1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one is a chemical compound with the molecular formula C5H5Cl3N2O2. It is characterized by the presence of a trichloroacetyl group attached to a pyrazolidinone ring.
Properties
IUPAC Name |
1-(2,2,2-trichloroacetyl)pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O2/c6-5(7,8)4(12)10-2-1-3(11)9-10/h1-2H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQKFJRAGCHRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one can be synthesized through the reaction of pyrazolidin-3-one with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.
Substitution: The trichloroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The trichloroacetyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study .
Comparison with Similar Compounds
- 1-(2,2,2-Trichloroacetyl)tetrahydro-3H-pyrazol-3-one
- 1-(2,2,2-Trichloroacetyl)imidazolidin-2-one
- 1-(2,2,2-Trichloroacetyl)pyrrolidin-2-one
Comparison: 1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one is unique due to its specific pyrazolidinone ring structure, which imparts distinct chemical properties compared to similar compounds.
Biological Activity
1-(2,2,2-Trichloroacetyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
This compound is characterized by its unique pyrazolidinone structure, which contributes to its biological activity. The compound's molecular formula is C5H4Cl3N2O, and its molecular weight is approximately 210.45 g/mol. The presence of the trichloroacetyl group enhances its reactivity and potential for biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazolidin-3-one derivatives with trichloroacetyl chloride under controlled conditions. This reaction can be optimized for yield and purity by adjusting solvent types and reaction temperatures.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against various pathogens. In vitro studies demonstrated that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various models. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that the compound effectively scavenges free radicals, contributing to its overall therapeutic potential.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Cellular Signaling : It can affect signaling pathways related to inflammation and oxidative stress.
Case Studies
A notable case study involved the use of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups. Histopathological analysis revealed decreased inflammation and tissue damage in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
